N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide
Description
N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide (CAS: 1797574-99-2) is a heterocyclic compound with a molecular formula of C₂₁H₂₀N₄O₄ and a molecular weight of 392.4 g/mol . Its structure integrates a benzo[d]oxazole core linked to a piperidinylmethyl group, an isoxazole-carboxamide scaffold, and a furan-2-yl substituent. While physicochemical properties (e.g., melting point, solubility) remain uncharacterized in the available literature, its structural motifs align with pharmacophores known for kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-20(16-12-19(29-24-16)18-6-3-11-27-18)22-13-14-7-9-25(10-8-14)21-23-15-4-1-2-5-17(15)28-21/h1-6,11-12,14H,7-10,13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZHAFFJZRSJFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CO3)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, drawing on various studies, case reports, and research findings to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.42 g/mol. The compound features a complex structure that includes a benzo[d]oxazole moiety, a piperidine ring, and an isoxazole carboxamide group, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain isoxazole derivatives can inhibit the growth of various bacterial strains. Although specific data on this compound is limited, related compounds have demonstrated effectiveness against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus .
Anticancer Activity
The benzo[d]oxazole and isoxazole scaffolds are known for their anticancer potential. Research has highlighted that compounds containing these structures can inhibit cancer cell proliferation through various mechanisms, including the modulation of hypoxia-inducible factors (HIFs). In particular, derivatives with similar structures have shown promising results in reducing HIF-1α activity, which plays a critical role in tumor growth and metastasis .
Table 1: Summary of Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| Compound A | 25 | HIF-1α |
| Compound B | 10 | VEGF |
| Compound C | 5.4 | PDK1 |
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Studies on related compounds indicate their potential to inhibit enzymes involved in critical biological pathways. For example, some derivatives have been shown to inhibit α-glucosidase and other enzymes linked to metabolic disorders .
Study on Antimicrobial Efficacy
In one study, a series of isoxazole derivatives were synthesized and tested for their antimicrobial efficacy against various strains. The most potent compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against drug-resistant strains of M. tuberculosis . Although specific results for this compound were not reported, the structural similarities suggest potential for similar activity.
Hypoxia-Induced Tumor Growth Study
Another significant study focused on the role of benzo[d]isoxazole derivatives in inhibiting tumor growth under hypoxic conditions. The results indicated that these compounds could effectively reduce HIF-mediated transcriptional activity, leading to decreased expression of genes associated with tumor survival and proliferation . This finding underscores the relevance of the structural components present in this compound.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit promising anticancer properties. For instance, studies have shown that isoxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may enhance the efficacy of existing chemotherapeutics or serve as a lead compound for further modifications aimed at improving potency and selectivity against cancer cells .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Isoxazole derivatives are known to interact with various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases like Alzheimer's. Inhibiting these enzymes can help manage symptoms and progression of such diseases .
Synthetic Methodologies
The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide can be achieved through several methods:
Conventional Synthesis
Traditional synthetic routes involve multi-step reactions that may include the formation of the isoxazole ring followed by the introduction of the benzo[d]oxazole moiety. This method typically requires careful control of reaction conditions to optimize yield and purity .
Microwave-Assisted Synthesis
Recent advancements have introduced microwave-assisted synthesis techniques, which significantly reduce reaction times and improve yields. This method has been particularly effective in synthesizing complex heterocycles like isoxazoles, allowing for rapid screening of various derivatives .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Kinase Inhibition
KRC-108 (3-(Benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine)
- Key Features : Retains the benzo[d]oxazole and piperidine moieties but replaces the isoxazole-carboxamide with a pyrazole-pyridine system.
- Activity : Potent inhibitor of TrkA kinase (IC₅₀ = 12 nM), with selectivity over related kinases like GSK-3β (>100-fold) .
- Comparison : The absence of the isoxazole-carboxamide in KRC-108 underscores the importance of this group in the target compound’s hypothetical binding mode. The furan substituent in the target may enhance solubility compared to KRC-108’s pyridine ring.
MMV019918 (1-[5-(4-Bromo-2-chlorophenyl)furan-2-yl]-N-[(piperidin-4-yl)methyl]methanamine)
Analogues in Antimicrobial Activity
Compound 7c (N-(5-(1-Acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzo[d]oxazol-2-yl)butyramide)
- Key Features : Contains benzo[d]oxazole and pyrazoline-thiophene substituents.
- Activity : Antitubercular activity (MIC = 3.12 µg/mL against M. tuberculosis H37Rv) .
- Comparison : Replacing 7c’s thiophene with the target compound’s furan-2-yl group may alter lipophilicity and membrane permeability, impacting efficacy against mycobacteria.
Isoxazole-Carboxamide Derivatives
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
- Key Features : Simplifies the scaffold to an isoxazole-carboxamide with a thiazole substituent.
- Activity: Not explicitly reported, but crystallographic data suggest planar geometry conducive to enzyme binding .
- Comparison : The target compound’s extended aromatic system (benzo[d]oxazole + furan) likely enhances hydrophobic interactions compared to this simpler analogue.
Tabulated Comparison of Key Compounds
Critical Analysis and Research Implications
- Substituent Impact : The furan-2-yl group may improve metabolic stability compared to thiophene or phenyl derivatives .
- Knowledge Gaps: No direct biological data exist for the target compound. Computational modeling (e.g., molecular docking using methods from ) could predict its affinity for kinases or microbial targets.
Q & A
Q. Typical Synthesis Steps :
Piperidine functionalization : Introduce the benzo[d]oxazole group via nucleophilic substitution or coupling reactions .
Isoxazole-furan assembly : Use Huisgen cycloaddition or condensation reactions with furan-2-carboxaldehyde derivatives .
Amide coupling : Connect the piperidine and isoxazole-furan moieties using carbodiimide reagents (e.g., EDC/HOBt) .
Challenges :
- Steric hindrance from the piperidine-benzo[d]oxazole group may reduce coupling efficiency.
- Purification : Requires column chromatography or HPLC due to polar byproducts .
Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirms regiochemistry of the isoxazole and benzo[d]oxazole rings (e.g., H-H COSY for coupling patterns) .
- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for chiral intermediates .
Advanced Research Questions
How can researchers optimize reaction conditions to improve enantiomeric purity in asymmetric syntheses?
Q. Strategies :
- Chiral catalysts : Use Jacobsen’s thiourea catalysts for enantioselective piperidine functionalization .
- Flow chemistry : Implement microreactors to enhance mixing and reduce racemization during exothermic steps (e.g., cycloadditions) .
- DoE (Design of Experiments) : Statistically optimize temperature, solvent polarity, and catalyst loading to maximize yield and enantiomeric excess (ee) .
How can contradictory bioactivity data (e.g., varying IC50 values across assays) be resolved?
Q. Root Causes :
- Off-target effects : The compound may interact with unintended receptors due to its polypharmacological profile.
- Assay conditions : Variability in pH, ion concentration, or protein binding across studies .
Resolution : - SPR (Surface Plasmon Resonance) : Quantify binding kinetics to primary vs. secondary targets .
- Metabolic profiling : Use LC-MS/MS to identify active metabolites that contribute to observed discrepancies .
What strategies are effective for designing derivatives with improved target selectivity?
Q. SAR-Driven Approaches :
- Substituent modification : Replace the furan-2-yl group with bioisosteres (e.g., thiophene) to alter lipophilicity and hydrogen-bonding capacity .
- Scaffold hopping : Retain the piperidine-isoxazole core but vary the benzo[d]oxazole with pyridazine or quinazoline to probe selectivity .
Validation : - In vitro kinase panels : Screen derivatives against 50+ kinases to identify selectivity trends .
How can structural analogs inform mechanistic studies of this compound?
Q. Key Analogs and Insights :
What are the unresolved research gaps for this compound?
- In vivo efficacy : Limited data on bioavailability and toxicity in animal models (e.g., murine PK/PD studies needed) .
- Target deconvolution : Use CRISPR-Cas9 screens to identify genetic dependencies linked to its mechanism .
- Formulation : Develop nanocrystalline or lipid-based delivery systems to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
